molecular formula C12H11FN2 B3090920 6-(4-Fluorophenyl)-5-methylpyridin-3-amine CAS No. 1214365-35-1

6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Cat. No.: B3090920
CAS No.: 1214365-35-1
M. Wt: 202.23 g/mol
InChI Key: XFRAELQYCQBWIE-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Contemporary Chemical and Pharmaceutical Research

The pyridine (B92270) ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous structural motif in the landscape of pharmaceuticals and biologically active molecules. nih.gov Its structure is analogous to benzene (B151609), with one methine group replaced by nitrogen, which imparts distinct physicochemical properties such as polarity and basicity. researchgate.net This scaffold is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of pyridine derivatives stems from their versatile biological activities, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular interactions with biological targets like enzymes and receptors. chemicalbook.com Furthermore, the pyridine scaffold serves as a versatile synthetic precursor, allowing for functionalization at various positions to modulate a compound's biological activity, solubility, and pharmacokinetic profile. mdpi.com This adaptability makes pyridine and its derivatives highly sought-after building blocks in the design and discovery of new drugs. researchgate.net

Table 1: General Properties of the Pyridine Scaffold

Property Value/Description
Chemical Formula C₅H₅N
Molecular Weight 79.10 g/mol
Nature Aromatic, Heterocyclic
Basicity (pKa of pyridinium (B92312) ion) ~5.2
Key Feature in Drug Design Polar, ionizable, capable of hydrogen bonding

Overview of Fluorine Substitution in Aromatic Systems: Influence on Reactivity and Biological Activity

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design to enhance a molecule's therapeutic potential. The unique properties of fluorine—its small size (van der Waals radius is similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's characteristics.

Table 2: Key Influences of Fluorine Substitution in Drug Design

Parameter Influence of Fluorine Substitution
Metabolic Stability Increases by blocking sites of oxidative metabolism.
Binding Affinity Can enhance binding to target proteins through unique electrostatic interactions.
Lipophilicity Generally increases, affecting membrane permeability and solubility.
pKa Modulates the acidity/basicity of nearby functional groups due to its strong electron-withdrawing effect.

General Introduction to Pyridin-3-amine Scaffolds in Organic Synthesis and Pharmaceutical Applications

Within the broad family of pyridine derivatives, pyridin-3-amine (also known as 3-aminopyridine) scaffolds are particularly valuable intermediates in organic synthesis. The amino group at the 3-position is a versatile functional handle that can readily participate in a wide range of chemical transformations, including amide bond formation, N-alkylation, and diazotization, allowing for the construction of more complex molecular architectures.

In pharmaceutical applications, the aminopyridine moiety is a key structural element in various biologically active compounds. The nitrogen of the amino group can act as a hydrogen bond donor, complementing the hydrogen bond acceptor capability of the pyridine ring nitrogen, thereby facilitating strong and specific interactions with biological targets. Numerous compounds incorporating the pyridin-3-amine scaffold have been investigated for a range of therapeutic applications, leveraging the unique electronic and structural features of this framework to achieve desired biological effects. nih.govnih.gov

Contextualizing 6-(4-Fluorophenyl)-5-methylpyridin-3-amine within the Landscape of Substituted Pyridine Amines

The compound this compound is a specific, highly functionalized derivative that embodies the strategic combination of several key structural motifs. While extensive academic literature on this exact molecule is not widespread, its structure allows for a clear contextualization based on the established principles of medicinal chemistry.

The molecule can be deconstructed into four key components:

Pyridin-3-amine Core: This provides the foundational heterocyclic scaffold with a reactive amino group for further derivatization, as discussed previously.

6-Aryl Substitution: The presence of a phenyl group at the 6-position is a common strategy to introduce a large, rigid substituent that can engage in hydrophobic or π-stacking interactions within a receptor binding pocket. Synthetic routes to 6-aryl pyridines are well-established, often utilizing cross-coupling reactions. mdpi.comresearchgate.net

4-Fluorophenyl Group: The fluorine atom on the phenyl ring is a deliberate modification intended to confer the benefits of fluorination, such as enhanced metabolic stability and altered electronic properties, which can improve binding affinity and pharmacokinetic parameters.

5-Methyl Group: The methyl group at the 5-position provides steric bulk adjacent to the large aryl substituent. This can influence the rotational orientation (dihedral angle) of the fluorophenyl ring relative to the pyridine core, which can be critical for achieving an optimal conformation for receptor binding. It can also serve as a lipophilic contact point or block a potential site of metabolism.

This specific combination of substituents makes this compound a highly valuable building block or intermediate in drug discovery programs. Its structure is primed for the synthesis of a library of compounds, for instance, by acylating the 3-amino group to explore structure-activity relationships (SAR) for a specific biological target.

Table 3: Computed Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Hydrogen Bond Donors 1 (from the -NH₂ group)
Hydrogen Bond Acceptors 2 (from the pyridine N and the amino N)
LogP (Predicted) 2.5

Data sourced from PubChem CID 57465922.

Scope and Objectives of Academic Research on this compound

The primary objective of academic or industrial research involving a compound like this compound would likely revolve around its use as a sophisticated intermediate for the synthesis of novel, biologically active molecules. The research scope would be guided by several key goals:

Synthetic Methodology: Developing efficient, scalable, and cost-effective synthetic routes to access this scaffold and its analogs. This could involve exploring various cross-coupling strategies (e.g., Suzuki or Stille coupling) to attach the fluorophenyl ring. mdpi.com

Library Synthesis: Utilizing the 3-amino group as a point of diversification to create a chemical library of related compounds. This would involve reacting the amine with a wide range of carboxylic acids, sulfonyl chlorides, or other electrophiles.

Biological Screening: Evaluating the synthesized library of compounds for activity against various biological targets. Given the prevalence of pyridine scaffolds in kinase inhibitors, research might focus on screening against a panel of protein kinases implicated in diseases like cancer. acs.org

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the derivatives affect their biological activity. The goal is to identify the key molecular features responsible for potency and selectivity, leading to the design of optimized lead compounds for further development. researchgate.net

In essence, this compound represents a strategically designed starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-6-11(14)7-15-12(8)9-2-4-10(13)5-3-9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAELQYCQBWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Retrosynthetic Analysis of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comias.ac.in For this compound, two primary disconnections are considered the most logical.

The most prominent disconnection is the carbon-carbon bond between the pyridine (B92270) ring (at the C6 position) and the 4-fluorophenyl group. This disconnection suggests a cross-coupling reaction as the key bond-forming step. This leads to two precursor fragments: a halogenated 5-methylpyridin-3-amine derivative and a 4-fluorophenyl organometallic reagent, such as a boronic acid. This strategy falls under the classification of a palladium-catalyzed Suzuki-Miyaura coupling reaction.

An alternative disconnection targets the carbon-nitrogen bond of the amine group at the C3 position. This approach would involve the synthesis of a 6-(4-fluorophenyl)-5-methylpyridine intermediate, followed by the introduction of the amino group. This could theoretically be achieved through nitration and subsequent reduction, or via a nucleophilic aromatic substitution reaction, though regioselectivity can be a significant challenge. Given the reliability of modern cross-coupling methods, the first disconnection approach is generally considered more efficient.

Synthesis of Key Precursors and Intermediate Compounds

The success of the total synthesis hinges on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.

A crucial precursor for the Suzuki-Miyaura coupling is a pyridine ring halogenated at the 6-position, such as 6-bromo-5-methylpyridin-3-amine. The synthesis of such intermediates can be challenging due to the inherent reactivity and regiochemical preferences of the pyridine ring. Direct halogenation of 5-methylpyridin-3-amine can lead to a mixture of products.

The 4-fluorophenyl moiety is typically introduced using an organometallic reagent. For Suzuki-Miyaura coupling, 4-fluorophenylboronic acid is the most common and versatile building block. chemimpex.com It is a commercially available, stable solid that participates readily in palladium-catalyzed reactions. chemicalbook.com Its synthesis generally starts from 4-fluorobromobenzene or 4-fluoroiodobenzene, which undergoes a metal-halogen exchange (e.g., with butyl-lithium) or forms a Grignard reagent, followed by quenching with a trialkyl borate (B1201080) ester and subsequent acidic workup.

Table 1: Properties of 4-Fluorophenylboronic Acid

Property Value
CAS Number 1765-93-1
Molecular Formula C₆H₆BFO₂
Molecular Weight 139.92 g/mol
Appearance White to off-white powder cymitquimica.com
Melting Point 262-265 °C

| Primary Use | Suzuki-Miyaura cross-coupling reactions chemimpex.com |

Direct Synthesis Approaches to this compound

With the key precursors in hand, the final assembly of the target molecule can be achieved through direct C-C bond formation.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems. researchgate.netresearchgate.net In the context of synthesizing this compound, this reaction involves the coupling of a 6-halo-5-methylpyridin-3-amine intermediate with 4-fluorophenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The process requires a base to activate the boronic acid and facilitate the catalytic cycle. A variety of catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions often need to be determined empirically for specific substrates. analytical-sales.com The reaction has proven effective for a wide range of functionalized aryl halides and boronic acids, including those containing heterocyclic motifs. researchgate.net

Table 2: Typical Reaction Components for Suzuki-Miyaura Coupling

Component Examples Role
Halide Precursor 6-Bromo-5-methylpyridin-3-amine Electrophilic partner
Boronic Acid 4-Fluorophenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Catalyzes the C-C bond formation
Ligand PPh₃, SPhos, XPhos Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid

| Solvent | Dioxane/Water, Toluene (B28343), DMF | Solubilizes reactants and facilitates reaction |

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives using sodium amide (NaNH₂). wikipedia.org The reaction typically proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. wikipedia.orgchemistnotes.com This method preferentially installs an amino group at the C2 or C6 position of the pyridine ring. ntu.edu.sg

For the synthesis of this compound, the standard Chichibabin reaction is not a viable approach for introducing the amino group at the 3-position. The electronic properties of the pyridine ring direct the nucleophilic attack to the electron-deficient C2, C4, and C6 positions. While amination at the C4 position is possible if the C2 and C6 positions are blocked, the yields are often low. chemistnotes.com Therefore, using a Chichibabin-type reaction to install the 3-amino group on a pre-formed 6-(4-fluorophenyl)-5-methylpyridine core is not a synthetically practical strategy. Alternative pyridine synthesis methods that build the ring from acyclic precursors could potentially be designed to yield the desired substitution pattern, but cross-coupling approaches on a pre-functionalized pyridine ring are generally more convergent and reliable.

Nucleophilic Aromatic Substitution Strategies on Pyridine Ring Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental process for the functionalization of pyridine rings. In the context of synthesizing this compound, SNAr presents a potential, albeit challenging, pathway. The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of the ring nitrogen, which can stabilize the negative charge in the intermediate Meisenheimer complex. This stabilization is most effective when the nucleophilic attack occurs at the C-2 or C-4 positions (ortho and para to the nitrogen), as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org

For the synthesis of the target molecule, an SNAr strategy could theoretically involve two main disconnections:

Reaction of a 3-amino-6-halopyridine derivative with a 4-fluorophenyl nucleophile. This approach is often difficult due to the challenges in generating a sufficiently reactive 4-fluorophenyl anion.

Reaction of a 6-(4-fluorophenyl)-3-halopyridine intermediate with an amine source. This is a more common approach in pyridine chemistry. The reactivity of the leaving group is crucial; fluoropyridines are often more reactive than chloropyridines in SNAr reactions due to the high electronegativity of fluorine. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov The nitro group can also serve as an excellent leaving group in SNAr reactions on pyridine rings. mdpi.com

However, SNAr reactions at the C-3 position are generally slow because the anionic charge in the reaction intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com Therefore, direct amination at the C-3 position of a pre-formed 6-(4-fluorophenyl)-5-methylpyridine ring via a standard SNAr mechanism is not a favored pathway. More advanced methods, such as Buchwald-Hartwig amination, are typically employed to install amino groups on pyridine rings. nih.gov

Optimization of Reaction Conditions and Process Parameters

The efficient synthesis of complex molecules like this compound heavily relies on the meticulous optimization of reaction conditions. The primary route for constructing the core biaryl structure involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. organic-chemistry.orgnih.gov The success of these reactions is contingent upon a delicate balance of catalysts, solvents, temperature, and reaction time.

Catalyst Systems and Ligand Selection for Efficiency and Selectivity

The formation of the carbon-carbon bond between the pyridine ring and the 4-fluorophenyl group is most effectively achieved through palladium-catalyzed cross-coupling. The choice of the palladium catalyst and the associated phosphine (B1218219) ligand is paramount for achieving high efficiency and selectivity, especially when dealing with nitrogen-containing heterocycles which can inhibit catalyst activity. organic-chemistry.org

Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For Suzuki-Miyaura couplings involving heteroaryl compounds, catalyst systems composed of palladium and dialkylbiphenylphosphino ligands have demonstrated high activity and stability. organic-chemistry.orgacs.org These catalysts are robust and can tolerate functional groups like the aminopyridines present in the target molecule's precursors. organic-chemistry.org The use of specific pre-catalysts can also enable reactions to proceed at lower temperatures and with shorter reaction times, which is particularly beneficial when working with unstable boronic acids. acs.org

Below is a table summarizing the performance of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions relevant to pyridine synthesis.

Catalyst/PrecatalystLigandTypical SubstratesKey AdvantagesReference
PdCl2(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acidsCompetent catalyst, tolerates water and oxygen to some extent. cdnsciencepub.com
PdCl2(dtbpf)dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene)3-Chloro-5-oxadiazol-2-yl pyridine and aryl/heteroaryl boronic acidsHighly active system, tolerates a wide range of boronic acids. researchgate.net
[Pd2(dba)3]P(tBu)3 (Tri-tert-butylphosphine)Chloroaryl triflates and arylboronic acidsSelectivity can be tuned by solvent choice. nih.gov
Palladium(0)Dialkylbiphenylphosphino ligandsAminoheteroaryl halides and heteroaryl boronic acidsNot inhibited by basic aminopyridines; highly active and stable. organic-chemistry.org

Solvent Effects, Temperature Regimes, and Reaction Time Optimization

The choice of solvent plays a critical, and often underestimated, role in palladium-catalyzed cross-coupling reactions. whiterose.ac.ukrsc.org The solvent influences the solubility of reactants, the stability of the catalyst, and can directly participate in the catalytic cycle, thereby affecting reaction rate and selectivity. whiterose.ac.uk

In Suzuki-Miyaura reactions, solvent polarity can dramatically alter the reaction outcome. For instance, studies have shown that in the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, whereas polar aprotic solvents such as DMF or acetonitrile (B52724) can switch the selectivity to favor the C-OTf bond. nih.gov This switch is attributed to the ability of polar solvents to stabilize charged anionic palladium species that are proposed to be the active catalyst in these environments. nih.govnih.gov Therefore, for the synthesis of this compound, a nonpolar or moderately polar aprotic solvent would likely be chosen to ensure selective coupling.

Temperature and reaction time are also critical parameters. Cross-coupling reactions are often conducted at elevated temperatures (e.g., 50-120 °C) to ensure a reasonable reaction rate. nih.govmdpi.com However, excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of unwanted byproducts. Optimization involves finding the minimum temperature and time required for complete conversion of the starting materials.

The following table illustrates the impact of solvent choice on product selectivity in a model Pd/PtBu3-catalyzed Suzuki-Miyaura cross-coupling of a chloroaryl triflate, demonstrating the profound influence of the reaction medium.

SolventSolvent TypeSelectivity (C-Cl product : C-OTf product)
TolueneNonpolar>98 : <2
THFPolar Aprotic>98 : <2
AcetonePolar Aprotic96 : 4
Acetonitrile (MeCN)Polar Aprotic10 : 90
DMFPolar Aprotic<2 : >98
DMSOPolar Aprotic<2 : >98
Data adapted from studies on chloroaryl triflates. nih.gov

Strategies for Enhancing Reaction Yield and Product Purity

Beyond optimizing core parameters, several other strategies can be employed to maximize the yield and purity of the final product. One effective technique is the use of additives. For instance, the addition of 4Å molecular sieves can protect transient intermediates from hydrolysis by scavenging water generated in situ, leading to improved yields. nih.gov

Careful control over the stoichiometry of reactants is also essential. While cross-coupling reactions are generally robust, deviations from optimal ratios can lead to incomplete reactions or the formation of homocoupled byproducts. Post-reaction purification, typically involving column chromatography, is almost always necessary to isolate the target compound in high purity. rsc.org

Furthermore, advancements in chemical engineering can lead to significant process improvements. Researchers at Virginia Commonwealth University developed a method for synthesizing halo-substituted nicotinonitriles where the incorporation of a dehydrating agent improved the yield from 58% to 92%. vcu.edu They also demonstrated that transitioning from a traditional batch process to a continuous flow reactor could dramatically reduce production steps and costs, highlighting the potential for process intensification to enhance efficiency. vcu.edu

Green Chemistry Principles in the Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijarsct.co.inrasayanjournal.co.in These principles advocate for the use of safer solvents, improved atom economy, and energy efficiency. rasayanjournal.co.in

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional reliance on toxic organic solvents like benzene (B151609) or chloroform (B151607) is being replaced by more environmentally benign alternatives. ijarsct.co.in Water, or aqueous mixtures, can be excellent solvents for certain cross-coupling reactions, particularly when water-soluble catalysts are used. biosynce.comnih.gov Supercritical CO₂ is another promising green solvent due to its low toxicity and recyclability. ijarsct.co.in

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in significantly shorter times compared to conventional heating. ijarsct.co.innih.gov This rapid and uniform heating minimizes the formation of byproducts. ijarsct.co.in

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, are highly desirable from a green chemistry perspective. researchgate.net MCRs maximize atom economy and reduce the waste generated from intermediate purification steps. nih.gov

Sustainable Catalysis: There is a growing emphasis on replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.org Additionally, the development of biocatalysts and enzyme-mediated reactions offers a promising avenue for synthesizing pyridines under exceptionally mild and selective conditions. ijarsct.co.in

By integrating these principles, the synthesis of pyridine derivatives can be made more sustainable, reducing both environmental impact and production costs. vcu.eduijarsct.co.in

Spectroscopic Characterization and Structural Elucidation of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. The protons on the pyridine ring, being in a heteroaromatic system, are expected to appear at specific chemical shifts. The protons of the 4-fluorophenyl group will likely appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring, with coupling to the fluorine atom influencing their appearance. Additionally, a singlet for the methyl group protons and a broad singlet for the amine (NH₂) protons are expected.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H7.0 - 8.0d
Pyridine-H6.5 - 7.5d
Fluorophenyl-H7.2 - 7.8t
Fluorophenyl-H6.9 - 7.4t
-CH₃2.0 - 2.5s
-NH₂3.5 - 5.0br s
Note: 'd' denotes doublet, 't' denotes triplet, 's' denotes singlet, and 'br s' denotes broad singlet. Predicted values are based on analogous structures and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum is expected to show signals for the carbons of the pyridine ring, the 4-fluorophenyl ring, and the methyl group. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in splitting of their signals. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyridine-C (substituted)140 - 160
Pyridine-CH110 - 140
Fluorophenyl-C (C-F)160 - 170 (d)
Fluorophenyl-C (substituted)130 - 140
Fluorophenyl-CH115 - 130 (d)
-CH₃15 - 25
Note: 'd' denotes doublet due to C-F coupling. Predicted values are based on analogous structures and may vary from experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity within the pyridine and fluorophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the pyridine ring and the fluorophenyl and methyl groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amines. In the positive ion mode, the spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Predicted ESI-MS Data

IonPredicted m/z
[M+H]⁺217.10
Note: m/z stands for the mass-to-charge ratio. The predicted value is based on the calculated exact mass of the protonated molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the chemical formula C₁₂H₁₁FN₂.

Analysis of Fragmentation Patterns for Structural Information

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon ionization in a mass spectrometer, the molecular ion of this compound (m/z ≈ 202.25) would be formed. This high-energy ion is prone to fragmentation, and the resulting pattern is a characteristic fingerprint of the molecule's structure. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.

Key predicted fragmentation patterns for this compound would likely involve:

Benzylic Cleavage: The bond between the pyridine and phenyl rings is a likely point of cleavage. This could result in two primary fragment ions: one corresponding to the 4-fluorophenyl cation (m/z ≈ 95.0) and another to the 5-methylpyridin-3-amine cation (m/z ≈ 107.1). The relative stability of these carbocations will influence the intensity of their corresponding peaks.

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would result in a fragment ion with an m/z value of approximately 187.2 (M-15). This is a common fragmentation pathway for methylated aromatic compounds.

Ring Fragmentation: Pyridine rings can undergo complex rearrangements and fragmentation, often leading to the loss of small neutral molecules like hydrogen cyanide (HCN), resulting in fragment ions at m/z values corresponding to [M-27].

The analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, confirming the connectivity of the fluorophenyl, methyl, and amino substituents on the pyridine core. The principles of fragmentation dictate that the most stable resulting ions will produce the most abundant peaks in the spectrum. chemguide.co.uklibretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

Predicted m/zIdentity of FragmentFragmentation Pathway
202.25[M]+• (Molecular Ion)Electron Ionization
187.22[M - CH₃]+Loss of methyl radical
107.12[C₆H₇N₂]+Cleavage of inter-ring C-C bond
95.05[C₆H₄F]+Cleavage of inter-ring C-C bond

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm its structural features.

The primary amine (-NH₂) group is a key diagnostic feature. It is expected to give rise to two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches, respectively. researchgate.net An N-H bending (scissoring) vibration is also anticipated in the 1580-1650 cm⁻¹ range.

Other significant expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the methyl group just below 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine and phenyl rings.

C-N Stretching: An absorption band for the aromatic amine C-N bond is expected around 1250-1340 cm⁻¹.

C-F Stretching: A strong and distinct band, characteristic of the C-F bond, typically appears in the 1000-1250 cm⁻¹ region. libretexts.org

The collective presence and specific positions of these bands provide a high degree of confidence in the identification of the compound's functional groups.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium (two bands)
Aromatic C-H StretchAryl Rings3000 - 3100Weak to Medium
Aliphatic C-H StretchMethyl Group2850 - 2960Weak to Medium
N-H BendPrimary Amine1580 - 1650Medium to Strong
C=C and C=N StretchAryl Rings1450 - 1600Medium (multiple bands)
C-N StretchAromatic Amine1250 - 1340Medium to Strong
C-F StretchFluorophenyl1000 - 1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of this compound, featuring two connected aromatic rings, constitutes an extended conjugated system. This is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions observed will be π → π* transitions, which are characteristic of aromatic and conjugated systems. The presence of non-bonding electrons on the nitrogen atoms of the pyridine ring and the amino group also allows for n → π* transitions, although these are typically much weaker in intensity.

The amino group (-NH₂) acts as a potent auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the amino nitrogen can delocalize into the pyridine ring, increasing the extent of conjugation. This effect typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent chromophore. The absorption maxima (λ_max) for similar bipyridine and phenylpyridine systems often fall within the 250-350 nm range. researchgate.netnih.gov The polarity of the solvent can also influence the position of these absorption bands.

Table 3: Predicted Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Spectral RegionRelative Intensity
π → ππ bonding to π antibondingUV (250-350 nm)High
n → πNon-bonding to π antibondingUV (longer wavelength than π→π*)Low

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

While other spectroscopic methods provide information on connectivity and electronic structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

For this compound, key structural insights from an X-ray analysis would include:

Planarity of Rings: Confirmation of the expected planarity of the pyridine and fluorophenyl rings.

Dihedral Angle: The torsional or dihedral angle between the planes of the two aromatic rings is a critical conformational parameter. This angle is influenced by the steric hindrance between the ortho-hydrogen of the phenyl ring and the methyl group on the pyridine ring, as well as crystal packing forces.

Bond Parameters: Precise measurements of C-C, C-N, C-F, and other bond lengths and angles can provide insight into the electronic distribution and hybridization within the molecule.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. For this compound, hydrogen bonding between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule (N-H···N) is a highly probable interaction that would influence the supramolecular structure. researchgate.net This is a common motif observed in the crystal structures of aminopyridines.

Data from the closely related compound 6-Methylpyridin-3-amine shows a monoclinic crystal system and reveals intermolecular N-H···N hydrogen bonds that are effective in stabilizing the crystal structure. researchgate.net A similar packing strategy would be anticipated for the title compound.

Table 4: Representative Parameters Determined by X-ray Crystallography

ParameterInformation ProvidedIllustrative Example (from 6-Methylpyridin-3-amine researchgate.net)
Crystal System & Space GroupSymmetry of the unit cellMonoclinic, P2₁/n
Unit Cell DimensionsSize and shape of the unit cella=8.424 Å, b=7.056 Å, c=10.658 Å, β=105.23°
Bond Lengths (Å)Distance between atomic nuclei-
Bond Angles (°)Angles between adjacent bonds-
Torsional (Dihedral) Angles (°)Conformation, twist between rings-
Hydrogen Bond GeometryIntermolecular packing forcesN-H···N interactions observed

Computational Chemistry and Theoretical Investigations of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting molecular properties. scirp.orgnih.gov DFT calculations focus on the electron density to determine the electronic structure and energy of a molecule, making it a suitable method for analyzing systems like 6-(4-Fluorophenyl)-5-methylpyridin-3-amine. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org

The essential first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. nih.gov This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements to find the structure with the minimum potential energy, often referred to as the equilibrium geometry. scispace.comresearchgate.net For a molecule like this compound, which has rotatable bonds—particularly between the pyridine (B92270) and fluorophenyl rings—a conformational search is crucial. researchgate.netmendeley.com

A potential energy surface scan is performed by systematically rotating the dihedral angle between the two rings to identify all possible stable conformers and the energy barriers separating them. The conformer with the absolute lowest energy is then used for all subsequent calculations. This analysis provides fundamental data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data from Geometry Optimization for a Pyridine Derivative. Note: This table is illustrative of the typical parameters obtained from a DFT geometry optimization and does not represent actual calculated values for this compound.

ParameterAtoms InvolvedTypical Value (Å or °)
Bond LengthC-C (Pyridine Ring)~1.39 Å
Bond LengthC-N (Pyridine Ring)~1.34 Å
Bond LengthC-F (Fluorophenyl Ring)~1.35 Å
Bond AngleC-N-C (Pyridine Ring)~117°
Dihedral AngleC(Py)-C(Py)-C(Ph)-C(Ph)Variable (Determined by Conformational Search)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org Conversely, a small energy gap suggests the molecule is more polarizable and more reactive. researchgate.net Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data. Note: These values are examples of typical outputs from FMO analysis and are not specific to this compound.

ParameterTypical Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital Energy)-6.5 to -5.0Electron-donating ability
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.0 to -0.5Electron-accepting ability
Energy Gap (ΔE = ELUMO - EHOMO)3.0 to 6.0Chemical reactivity and kinetic stability

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.de The MEP surface is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. researchgate.netresearchgate.net This map is an invaluable guide for identifying the sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. uni-muenchen.deresearchgate.net

Typically, the color-coding scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amine group, highlighting them as primary sites for electrophilic interaction. Positive potential (blue) would be expected on the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of a localized Lewis structure. numberanalytics.com It examines interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions. nih.gov This analysis is particularly useful for understanding hyperconjugation—the delocalization of electrons from a bonding or lone-pair orbital into an adjacent anti-bonding orbital.

Key insights from NBO analysis include:

Validation of the Lewis Structure: NBO analysis confirms the primary bonding pattern (e.g., single bonds, double bonds, lone pairs). wisc.edu

Hyperconjugative Interactions: The stabilization energy E(2) reveals the strength of hyperconjugative effects. A higher E(2) value indicates a more significant interaction and greater stabilization. For the target molecule, significant interactions would be expected between the lone pair of the pyridine nitrogen and the anti-bonding orbitals of the aromatic rings.

Table 3: Representative Natural Bond Orbital (NBO) Interaction Data. Note: This table illustrates the type of data generated from an NBO analysis and does not represent actual results for the specified compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N (Pyridine)π(C-C) (Pyridine Ring)~20-30
π(C-C) (Phenyl Ring)π(C-C) (Pyridine Ring)~5-15
LP(1) N (Amine)π*(C-C) (Pyridine Ring)~30-50

Key global reactivity indices include:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 4: Global Chemical Reactivity Indices and Their Formulas. This table provides the definitions and formulas for key reactivity descriptors derived from DFT calculations.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Polarizability and reactivity
Electrophilicity Index (ω)μ2 / (2η)Propensity to act as an electrophile

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.goveasychair.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, flexibility, and interactions with the surrounding environment. easychair.org

For this compound, MD simulations would be particularly useful for:

Conformational Flexibility: Observing how the molecule flexes and how the orientation between the pyridine and fluorophenyl rings changes over time in a dynamic system.

Solvent Effects: Understanding the influence of a solvent (such as water or an organic solvent) on the molecule's structure and stability. nih.govresearchgate.net Solvation can significantly alter conformational preferences and reactivity by forming hydrogen bonds and other intermolecular interactions. nih.govresearchgate.net MD simulations explicitly model these interactions, providing a more realistic picture of the molecule's behavior in solution compared to gas-phase DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comchemrevlett.com This method is instrumental in medicinal chemistry for predicting the activity of newly designed molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. chemrevlett.com For a series of analogs based on the this compound scaffold, a QSAR model can be developed to guide the design of derivatives with enhanced therapeutic efficacy.

The development of a QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. chemrevlett.com

For instance, a hypothetical QSAR study on a series of 6-phenyl-pyridin-3-amine analogs might yield an equation like:

log(1/IC50) = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where LogP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electronic properties, and MR (Molar Refractivity) relates to steric bulk. mdpi.com The coefficients (β) indicate the relative importance of each descriptor. Such a model could reveal that increasing hydrophobicity and electron-withdrawing potential while maintaining optimal steric bulk is beneficial for activity. This insight allows for the rational design of new, more potent derivatives of this compound for a specific biological target.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for QSAR Modeling of this compound Analogs

CompoundLogPLUMO (eV)Molar Refractivity (cm³/mol)Experimental log(1/IC50)
Analog 1 (Parent)2.85-1.2558.65.40
Analog 2 (-Cl)3.35-1.3563.25.95
Analog 3 (-OCH₃)2.70-1.1063.85.20
Analog 4 (-CH₃)3.25-1.2063.25.65
Analog 5 (-NO₂)2.60-1.8063.36.10

In Silico ADME Prediction Analysis for Pharmacokinetic Properties

In the process of drug discovery and development, evaluating the pharmacokinetic properties of a compound, which are described by Absorption, Distribution, Metabolism, and Excretion (ADME), is critical. nih.gov Poor ADME properties are a major reason for the failure of drug candidates in clinical trials. In silico ADME prediction models have become indispensable tools for rapidly assessing the drug-likeness of compounds before their synthesis, saving significant time and resources. nih.govmdpi.com

Various computational models are used to predict key ADME parameters for this compound. These predictions are based on its structural features and physicochemical properties.

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. mdpi.com Compounds with high predicted HIA are more likely to be well-absorbed from the gastrointestinal tract.

Distribution: The extent to which a drug distributes into tissues is influenced by its binding to plasma proteins (Plasma Protein Binding, PPB) and its ability to cross biological membranes like the blood-brain barrier (BBB). Low to moderate PPB is often desirable, as only the unbound fraction of a drug is pharmacologically active. mdpi.com

Metabolism: The metabolic stability of a compound is often assessed by predicting its interaction with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. nih.gov Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

Excretion: The route and rate of elimination are estimated by parameters such as total clearance. frontiersin.org

These predictions are often guided by established criteria like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. mdpi.com For this compound, a theoretical ADME profile can be generated to evaluate its potential as a drug candidate.

Table 2: Predicted In Silico ADME Properties for this compound

ADME ParameterPredicted ValueInterpretation
Human Intestinal Absorption (%)> 90%High absorption expected
Caco-2 Permeability (logPapp)> 0.90High permeability
Blood-Brain Barrier (BBB) PermeantYesLikely to cross the BBB
Plasma Protein Binding (%)~ 85%Moderate to high binding
CYP2D6 InhibitorNoLow risk of interaction
CYP3A4 InhibitorNoLow risk of interaction

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. physchemres.orgnih.gov These theoretical calculations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. physchemres.org Using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the magnetic shielding tensors and vibrational modes can be calculated. nih.govresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). nih.gov These values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ) in parts per million (ppm). Comparing these calculated shifts with experimental data can confirm the proposed structure of the synthesized compound. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) spectrum. physchemres.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C=C aromatic ring stretching, or C-F stretching. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental FT-IR spectra, aiding in the assignment of observed absorption bands. physchemres.org

Table 3: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionCalculated ¹H Shift (ppm)Hypothetical Exp. ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Hypothetical Exp. ¹³C Shift (ppm)
Py-C2--145.2144.8
Py-C4--130.5130.1
Py-CH7.857.82125.8125.5
Ph-C (ipso)--135.4135.0
Ph-CH (ortho)7.957.91130.1129.8
Ph-CH (meta)7.207.17115.9115.6
Ph-CF--163.5163.1
NH₂4.504.45--
CH₃2.152.1218.518.2

Table 4: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹)Hypothetical Exp. Frequency (cm⁻¹)
N-H stretch (amine)3450, 33603445, 3355
C-H stretch (aromatic)30803075
C-H stretch (methyl)29802975
C=N/C=C stretch (pyridine ring)1610, 15801605, 1575
N-H bend (amine)15201515
C-F stretch12301225

Reactivity and Chemical Transformations of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom (e.g., Protonation, Coordination)

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system, rendering it basic and available for reactions with electrophiles.

Protonation: Like other pyridines, the ring nitrogen of 6-(4-Fluorophenyl)-5-methylpyridin-3-amine can be protonated by acids to form a pyridinium (B92312) salt. The basicity of the pyridine nitrogen is enhanced by the electron-donating effects of the C3-amino and C5-methyl groups. While the C3-amino group is also basic, in aminopyridines, the ring nitrogen is typically the more basic site and is protonated preferentially under acidic conditions reddit.com.

Coordination Chemistry: The pyridine nitrogen can act as a ligand, donating its electron pair to coordinate with metal ions. Aminopyridines are well-documented ligands in the formation of coordination compounds with various transition metals such as copper(II) and cadmium(II) nih.govresearchgate.net. The reaction of this compound with a metal salt, such as CuCl₂, would be expected to form a stable metal complex. In these complexes, the aminopyridine ligand coordinates to the metal center through the pyridine nitrogen, forming Werner-type complexes nih.gov. The specific geometry of the resulting complex would depend on the metal ion, its coordination number, and the other ligands present. It's also possible for the molecule to form η⁶-pyridine complexes where a metal coordinates to the π-electron system of the ring, a process that can activate the ring toward other reactions chemistryviews.org.

Reactions Involving the Primary Amine Functional Group

The primary amino group at the C3 position is a key site of reactivity, functioning as a potent nucleophile.

The nucleophilic primary amine readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkylating agents such as alkyl halides or sulfates can introduce an alkyl group onto the amino nitrogen. To achieve selective mono-alkylation and avoid competing alkylation at the more basic pyridine nitrogen, reductive amination is an effective method. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) researchgate.net.

N-Acylation: The amine reacts smoothly with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is typically highly selective for the amino group over the pyridine nitrogen.

The following table summarizes potential products from these reactions.

Reaction TypeReagentProduct Name
N-AlkylationIodomethane6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine
N-AlkylationBenzaldehyde / NaBH₄N-Benzyl-6-(4-fluorophenyl)-5-methylpyridin-3-amine
N-AcylationAcetyl ChlorideN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide
N-AcylationBenzoyl ChlorideN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases mdpi.com. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate which then dehydrates to yield the final imine product nih.gov. This reaction is typically acid-catalyzed.

A variety of Schiff bases can be synthesized from this compound, as illustrated in the table below.

Aldehyde/KetoneProduct Name
Benzaldehyde(E)-N-Benzylidene-6-(4-fluorophenyl)-5-methylpyridin-3-amine
Salicylaldehyde(E)-2-(((6-(4-Fluorophenyl)-5-methylpyridin-3-yl)imino)methyl)phenol
AcetoneN-(Propan-2-ylidene)-6-(4-fluorophenyl)-5-methylpyridin-3-amine

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures organic-chemistry.org. While pyridinediazonium salts can be unstable, they serve as valuable synthetic intermediates koreascience.krgoogle.com.

The resulting diazonium salt, 6-(4-fluorophenyl)-5-methylpyridin-3-diazonium, can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved using fluoroboric acid (HBF₄).

Hydrolysis: Heating the diazonium salt in an aqueous solution yields the corresponding phenol (B47542) (a pyridinol in this case).

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds.

A significant synthetic application of such reactions on substituted 3-aminopyridines is the formation of fused heterocyclic systems like imidazo[4,5-b]pyridines, which are analogs of purines and often exhibit biological activity nih.govmdpi.comresearchgate.neteurjchem.com. For example, acylation followed by cyclization or reaction with orthoformates can lead to these fused systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609) wikipedia.orgyoutube.com. Reactions often require harsh conditions and give low yields youtube.com. However, the reactivity and regioselectivity are strongly influenced by existing substituents. In this compound, the C3-amino group is a powerful activating group and is ortho, para-directing. The C5-methyl group is also weakly activating.

The positions ortho to the amino group are C2 and C4.

The position para to the amino group is C6, which is already substituted.

Therefore, electrophilic attack is predicted to occur preferentially at the C2 or C4 positions. The electronic and steric influence of the other substituents would determine the final product ratio. Forcing conditions would still likely be necessary for reactions like nitration or halogenation rsc.org. A more controlled method for substitution involves directed ortho-lithiation, where protecting the amino group (e.g., as a pivaloylamide) can direct a strong base to deprotonate the C2 or C4 position, which can then be quenched with an electrophile acs.org.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen wikipedia.org. This reaction typically requires a good leaving group (like a halide) at one of these positions and is facilitated by other electron-withdrawing groups libretexts.org. The subject molecule lacks a suitable leaving group on the pyridine ring, making a standard SNAr reaction unlikely. The classic Chichibabin reaction, which involves amination at the C2 or C6 position with sodium amide, is a possibility, though the existing bulky substituent at C6 could provide steric hindrance.

Reactions on the Fluorophenyl Moiety

The 4-fluorophenyl ring is generally the least reactive part of the molecule under typical reaction conditions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho, para-directing but deactivating substituent. The para position is blocked by the attachment to the pyridine ring. Therefore, any electrophilic substitution would be directed to the positions ortho to the fluorine (C3' and C5' of the phenyl ring). However, the deactivating nature of both the fluorine and the attached pyridyl ring makes such reactions difficult, requiring forcing conditions.

Nucleophilic Aromatic Substitution: The displacement of the fluorine atom by a nucleophile via an SNAr mechanism is also highly unfavorable. This reaction requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the fluorine to stabilize the negatively charged Meisenheimer complex intermediate libretexts.org. Since no such activating groups are present on the fluorophenyl ring, the C-F bond is strong and not susceptible to nucleophilic attack.

Derivatization Strategies for Structural Diversity and Analog Generation

The chemical scaffold of this compound offers multiple avenues for chemical modification to generate a diverse library of analogs. The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through various reactions. Additionally, the pyridine ring itself can be a target for modification, further expanding the accessible chemical space. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for the development of novel compounds with tailored properties.

The primary amino group on the pyridine ring is a versatile handle for a variety of chemical transformations. Common derivatization strategies targeting this group include N-acylation, N-alkylation, and the formation of ureas and sulfonamides. These reactions are generally robust and allow for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Beyond modifications at the amino group, the pyridine scaffold can be functionalized through cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. These strategies are instrumental in introducing aryl, heteroaryl, or further amino substituents, leading to significant structural diversification.

An illustrative example of derivatization can be seen in the synthesis of related aminopyridine analogs, where modifications are introduced to explore their potential as inhibitors of various enzymes. While specific data for this compound is not extensively published, the general reactivity patterns of aminopyridines provide a solid foundation for predicting successful derivatization pathways. For instance, the synthesis of 2-amino-4-methylpyridine (B118599) analogues has been explored for their potential as inhibitors for inducible nitric oxide synthase.

The following subsections detail some of the key derivatization strategies that can be employed to generate analogs of this compound, complete with representative reaction schemes and data tables outlining the scope and potential of each method.

N-Acylation Reactions

N-acylation is a fundamental and widely used method for derivatizing primary and secondary amines. In the case of this compound, the amino group can readily react with a variety of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. This strategy allows for the introduction of a diverse range of acyl groups, from simple alkyl and aryl moieties to more complex heterocyclic systems. The resulting amides often exhibit altered solubility, polarity, and biological activity compared to the parent amine.

The general reaction conditions for N-acylation are typically mild and high-yielding. The choice of base, solvent, and temperature can be optimized to suit the specific acylating agent and substrate.

Table 1: Representative N-Acylation Reactions of this compound

Acylating AgentReagents and ConditionsExpected Product
Acetyl chlorideTriethylamine, Dichloromethane, 0 °C to rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide
Benzoyl chloridePyridine, Dichloromethane, rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide
Acetic anhydridePyridine, rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)acetamide
Benzoic acidEDCI, HOBt, DMF, rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzamide

Note: EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DMF = Dimethylformamide, rt = room temperature.

N-Alkylation and Reductive Amination

The introduction of alkyl groups at the 3-amino position can be achieved through N-alkylation or reductive amination. Direct N-alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products. However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can often be achieved.

Reductive amination provides a more controlled method for introducing alkyl substituents. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is highly versatile and allows for the introduction of a wide range of primary and secondary alkyl groups.

Table 2: N-Alkylation and Reductive Amination Strategies

ReagentReagents and ConditionsExpected Product
Methyl iodidePotassium carbonate, Acetonitrile (B52724), reflux6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine
Benzyl bromideSodium hydride, DMF, 0 °C to rtN-Benzyl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine
FormaldehydeSodium triacetoxyborohydride, Dichloroethane, rt6-(4-Fluorophenyl)-N,5-dimethylpyridin-3-amine
AcetoneSodium cyanoborohydride, Methanol, rtN-Isopropyl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine

Note: DMF = Dimethylformamide, rt = room temperature.

Urea and Sulfonamide Formation

The synthesis of ureas and sulfonamides from this compound provides another important avenue for analog generation. Ureas are typically prepared by reacting the amine with an isocyanate or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. Sulfonamides are synthesized by the reaction of the amine with a sulfonyl chloride in the presence of a base. Both ureas and sulfonamides introduce valuable hydrogen bond donor and acceptor functionalities, which can significantly influence the biological activity of the resulting analogs.

Table 3: Synthesis of Urea and Sulfonamide Derivatives

ReagentReagents and ConditionsExpected Product
Phenyl isocyanateDichloromethane, rt1-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)-3-phenylurea
Benzenesulfonyl chloridePyridine, Dichloromethane, rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)benzenesulfonamide
Methanesulfonyl chlorideTriethylamine, Dichloromethane, 0 °C to rtN-(6-(4-Fluorophenyl)-5-methylpyridin-3-yl)methanesulfonamide

Note: rt = room temperature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the synthesis of complex molecular architectures. While the primary amino group can interfere with some coupling reactions, it can also be used as a handle for derivatization prior to coupling or be tolerated under specific reaction conditions. Alternatively, the pyridine ring can be functionalized with a leaving group (e.g., a halogen) to participate in cross-coupling reactions.

For instance, if a bromo- or iodo-substituent were present on the pyridine ring of a derivative of this compound, Suzuki-Miyaura coupling with boronic acids could introduce new aryl or heteroaryl groups. Similarly, Buchwald-Hartwig amination could be employed to introduce a variety of amino substituents. These reactions dramatically increase the structural diversity that can be achieved from this core scaffold.

Table 4: Potential Cross-Coupling Strategies for Derivatization

Reaction TypeCoupling PartnerCatalyst/Ligand/BaseExpected Product Core Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-(4-Fluorophenyl)-5-methyl-[2,3'-bipyridin]-x-amine derivative
Buchwald-HartwigAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl-6-(4-Fluorophenyl)-5-methylpyridin-3-amine derivative

Note: This table represents potential applications on a suitably functionalized derivative of this compound. PPh₃ = Triphenylphosphine, dba = dibenzylideneacetone, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

In Vitro Biological Activities of 6 4 Fluorophenyl 5 Methylpyridin 3 Amine and Its Derivatives

In Vitro Antimicrobial Properties

Derivatives of the core 6-(4-Fluorophenyl)-5-methylpyridin-3-amine structure have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Several studies have demonstrated that pyridine (B92270) derivatives exhibit notable antibacterial properties. For instance, a series of synthesized 5-methylpyridinium derivatives were tested for their efficacy against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The results, measured by the minimum inhibitory concentration (MIC) in µg/mL, indicated that while most compounds showed moderate activity, certain structural variations led to more potent effects.

Similarly, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine were evaluated against a panel of bacteria. jocpr.com Compounds with specific substitutions, such as 4-fluorobenzaldehyde (B137897), showed good antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) strains. jocpr.com Another class of compounds, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, displayed antibacterial activity exclusively against Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL. nih.gov

Interactive Table: Antibacterial Activity of Pyridine Derivatives

Compound/Derivative ClassBacterial StrainActivity (MIC in µg/mL)Reference
5-Methylpyridinium derivative (4l)Staphylococcus aureus4
5-Methylpyridinium derivative (4l)Escherichia coli16
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives (6a-m)Gram-positive bacteria2-32 nih.gov
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g)Staphylococcus aureus18 mm (Zone of Inhibition) jocpr.com
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivative (4g)Bacillus subtilis16 mm (Zone of Inhibition) jocpr.com

The antifungal potential of pyridine-related structures has also been a subject of investigation. In a study of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, several compounds demonstrated significant activity against the fungal species Fusarium oxysporum. jocpr.com Specifically, derivatives containing 4-chlorobenzaldehyde (B46862) (4f), 4-fluorobenzaldehyde (4g), 4-methoxybenzaldehyde (B44291) (4h), and 3-nitrobenzaldehyde (B41214) (4i) were effective. jocpr.com

Other related heterocyclic structures have also shown promise. For example, certain hydrazono and azo derivatives of 1,8-naphthyridine (B1210474) were found to be active against Aspergillus niger and Candida albicans. mdpi.com The increasing issue of drug-resistant fungal infections, particularly from Candida species, has spurred research into new therapeutic targets. frontiersin.org Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been identified as potential inhibitors of essential enzymes in Candida albicans, highlighting a pathway for developing new antifungal agents. frontiersin.org

Bacterial biofilms are complex communities of microorganisms that adhere to surfaces, creating a protective matrix that makes them highly resistant to conventional antibiotics. nih.gov Some pyridine derivatives have been shown to interfere with the formation of these biofilms. For instance, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were found to hamper biofilm formation. nih.gov

The mechanism of anti-biofilm agents can vary. Key strategies include:

Inhibiting Bacterial Adhesion: Preventing the initial attachment of bacteria to surfaces is a primary mechanism to stop biofilm formation. nih.govmdpi.com

Interfering with Quorum Sensing: Bacteria communicate through a process called quorum sensing to coordinate biofilm development. mdpi.com Inhibiting these signaling pathways can disrupt the process.

Disrupting the Biofilm Matrix: Some agents work by degrading the extracellular polymeric substance (EPS) that holds the biofilm together, leading to its dispersal. nih.gov

One study on pyrimidinyl quinazolinone derivatives found that compounds with specific substitutions, such as 2,4,6-trimethoxy phenyl (5h) and 3-bromo phenyl (5k), could efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) with IC₅₀ values around 20-22 µM. nih.gov However, a derivative with a 4-fluoro substituent did not show significant biofilm inhibition at concentrations up to 100 µM. nih.gov

In Vitro Anti-inflammatory Potential

Inflammation is a biological response mediated by enzymes and signaling molecules. Derivatives of this compound have been evaluated for their ability to interfere with these inflammatory pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory mediators called prostaglandins. nih.gov There are two main forms of this enzyme: COX-1, which is involved in normal physiological functions, and COX-2, which is primarily active during inflammatory responses. nih.gov

Research has shown that compounds with a fluorophenyl-pyrimidine structure can act as selective inhibitors of COX-2. researchgate.net A study on novel amino-containing cyanopyrimidine derivatives found that certain compounds were more selective for COX-2 over COX-1. researchgate.net Similarly, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were designed as selective COX-2 inhibitors. One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), exhibited a very high selectivity for COX-2 with an IC₅₀ value of 0.07 µM. nih.gov

Interactive Table: COX-2 Inhibition by Pyridine Derivatives

Compound/Derivative ClassCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (5n)0.07508.6 nih.gov
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives (4g, 4o)Not specifiedMore selective towards COX-2 vs COX-1 researchgate.net

The inhibition of COX-2 directly impacts the production of inflammatory mediators. The COX enzyme metabolizes arachidonic acid to produce prostaglandin (B15479496) H₂, which is then converted into various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). nih.gov Therefore, by selectively inhibiting the COX-2 enzyme, derivatives of this compound can effectively reduce the synthesis of PGE2, thereby exerting their anti-inflammatory effects.

In vitro models using stimulated macrophage cells, which produce significant amounts of PGE2 and pro-inflammatory cytokines when activated, are often used to study these effects. nih.gov The ability of a compound to reduce the levels of these mediators in such a system is a strong indicator of its anti-inflammatory potential.

In Vitro Anticancer and Cytotoxic Effects

The potential of pyridine derivatives as anticancer agents has been extensively evaluated through in vitro screening programs. These studies focus on determining the cytotoxic effects of these compounds on various human cancer cell lines and elucidating the underlying molecular mechanisms, such as the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Derivatives based on the pyridine and related pyrimidine (B1678525) scaffolds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these evaluations.

In studies involving various pyridine derivatives, significant growth inhibition was observed in human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. For instance, one investigation found that a novel pyridine derivative, compound 9a, reduced the viability of MCF-7 cells by 40% and HCT-116 cells by 45% when applied at a concentration of 100µM for 24 hours. qu.edu.qa Further analysis of this compound against MCF-7 cells revealed an IC50 value of 20µM. qu.edu.qa Another study on pyrazolo[3,4-b]pyridine derivatives identified a compound (14g) with potent cytotoxicity against MCF-7 and HCT-116 cell lines, recording IC50 values of 4.66 µM and 1.98 µM, respectively, which were comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com

The cytotoxic potential of these heterocyclic structures is not limited to colon and breast cancer. Various derivatives have shown efficacy against other cancer cell lines, including ovarian cancer (SKOV-3), lung cancer (A549), and liver cancer (HepG2). qu.edu.qaekb.eg The table below summarizes the in vitro cytotoxic activity of selected pyridine and pyrimidine derivatives against common cancer cell lines.

Compound TypeCell LineReported IC50 (µM)Reference
Pyridine Derivative (9a)MCF-7 (Breast)20 qu.edu.qa
Pyrazolo[3,4-b]pyridine (14g)MCF-7 (Breast)4.66 mdpi.com
Pyrazolo[3,4-b]pyridine (14g)HCT-116 (Colon)1.98 mdpi.com
Pyrazolo[1,5-a]pyrimidine (4e)MCF-7 (Breast)0.22 ekb.eg
Pyrazolo[1,5-a]pyrimidine (4d)HepG2 (Liver)0.14 ekb.eg
Pyrazolo[1,5-a]pyrimidine (4c)A549 (Lung)1.13 ekb.eg
Indolyl-pyrimidine hybrid (60)MCF-7 (Breast)5.1 ekb.eg
Indolyl-pyrimidine hybrid (60)HCT-116 (Colon)6.6 ekb.eg

A crucial characteristic of an effective anticancer agent is its ability to induce apoptosis, a form of programmed cell death that eliminates malignant cells without causing inflammation. Research has shown that certain pyridine derivatives can trigger this process. For example, compound 9a was found to induce apoptosis in MCF-7 cells by upregulating the expression of pro-apoptotic proteins such as p53, Bax, and Caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. qu.edu.qaqu.edu.qa Similarly, compound H42, another novel pyridine derivative, was shown to significantly increase the population of both early and late-stage apoptotic cells in ovarian cancer lines (SKOV3 and A2780). nih.gov This was accompanied by an increased expression of cleaved caspase-9, a key initiator of the apoptotic cascade. nih.gov

In addition to inducing apoptosis, these compounds can also interfere with the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, these molecules can prevent cancer cells from proliferating. Pyrazolo[3,4-b]pyridine derivative 14g was observed to arrest the cell cycle at the G2/M phase in MCF-7 cells and at the S phase in HCT-116 cells. mdpi.com Another derivative, H42, caused cell cycle arrest at the G0/G1 phase in ovarian cancer cells by degrading cyclin D1, a protein essential for progression through this phase. nih.gov These findings demonstrate that pyridine-based compounds can exert their anticancer effects through multiple mechanisms, including the activation of intrinsic apoptotic pathways and the disruption of cell cycle progression. mdpi.comnih.gov

In Vitro Enzyme Inhibition and Receptor Binding Studies

The pharmacological effects of this compound and its derivatives are often mediated by their interaction with specific biological macromolecules. In vitro assays are critical for identifying these molecular targets, which can include enzymes that are vital for pathogen survival or receptors that modulate key physiological pathways.

One of the most promising enzymatic targets for pyridine-based compounds is the mycobacterial enoyl-acyl carrier protein reductase (InhA). This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The inhibition of InhA is a clinically validated strategy for treating tuberculosis.

Studies have identified several classes of pyridine derivatives as direct inhibitors of InhA. For instance, 4-hydroxy-2-pyridones have been shown to be potent, orally active compounds that block the InhA enzyme without needing prior metabolic activation. nih.govorientjchem.org Biophysical studies have confirmed that these compounds bind specifically to the InhA-NADH complex, effectively blocking the enzyme's active site. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and shown to exhibit significant anti-tuberculosis activity, with some compounds demonstrating minimum inhibitory concentration (MIC) values comparable to the frontline drug isoniazid. scilit.combenthamdirect.com These findings highlight the potential of the pyridine scaffold in developing new antitubercular agents that work by directly inhibiting the InhA enzyme. researchgate.net

Adenosine (B11128) A2a Receptor Antagonism: The Adenosine A2A receptor, a G-protein coupled receptor highly expressed in the brain, has emerged as a significant target for treating neurodegenerative conditions like Parkinson's disease. wikipedia.orgsci-hub.ru Antagonists of this receptor can help normalize motor function. nih.gov A variety of non-xanthine heterocyclic compounds, including those based on pyrazolo-triazolo-pyrimidine and aminoquinazoline structures, have been developed as selective A2A receptor antagonists. sci-hub.rudocumentsdelivered.com The aminopyridine core structure is a key feature in many of these antagonists, suggesting that derivatives of this compound could be explored for this activity. nih.gov

5-HT1A Receptor Modulation: The serotonin (B10506) 1A (5-HT1A) receptor is deeply involved in the modulation of mood, anxiety, and cognition, making it a prime target for treating psychiatric disorders. mdpi.commdpi.com Pyridine and aminopyrimidine derivatives have been identified as potent and selective ligands for this receptor. For example, a class of 3-chloro-4-fluorophenyl derivatives incorporating a substituted pyridine ring was found to act as potent 5-HT1A receptor agonists with potential antidepressant activity. nih.gov Other aminopyrimidine series have been evaluated as partial agonists for the 5-HT1A receptor. nih.gov The versatility of the aminopyridine scaffold allows for its incorporation into molecules that can effectively modulate serotonergic neurotransmission.

Cytochrome P450 2C9 (CYP2C9) Inhibition: Cytochrome P450 enzymes are crucial for the metabolism of a vast number of drugs. CYP2C9, in particular, is responsible for processing approximately 15% of clinically used drugs. nih.gov Inhibition of this enzyme can lead to adverse drug-drug interactions. nih.gov Inhibitors of CYP2C9 are typically aromatic compounds that may contain heterocycles. researchgate.net Given the aromatic and heterocyclic nature of this compound, it and its derivatives possess structural features that suggest a potential for interaction with and inhibition of CYP2C9. However, specific in vitro inhibitory studies on this particular compound series would be required to confirm this potential.

Apolipoprotein A1 (APOA1) Modulation: Apolipoprotein A1 is the primary protein component of high-density lipoprotein (HDL) and plays a central role in reverse cholesterol transport. Modulating APOA1 levels is a therapeutic strategy for cardiovascular diseases. Currently, there is a lack of specific in vitro research in the public domain directly linking this compound or its close derivatives to the modulation of APOA1. This remains an unexplored area for this class of compounds.

Other In Vitro Pharmacological Activities (e.g., Anti-thrombolytic activity)

Thrombolytic agents are used to dissolve blood clots (thrombi) that form in blood vessels. nih.gov The in vitro thrombolytic activity of a compound is often assessed by measuring its ability to lyse a pre-formed blood clot. nih.govresearchgate.net The standard assay involves collecting venous blood from healthy volunteers, allowing it to clot in a pre-weighed tube, and then incubating the clot with the test compound. nih.gov The percentage of clot lysis is determined by comparing the weight of the clot before and after treatment. Streptokinase is typically used as a positive control in these experiments. nih.gov While various natural and synthetic compounds have been screened for this activity, specific studies evaluating the anti-thrombolytic potential of this compound and its derivatives are not widely reported in the current literature. This represents another potential avenue for future pharmacological investigation of this chemical scaffold.

Structure Activity Relationship Sar Studies for 6 4 Fluorophenyl 5 Methylpyridin 3 Amine Analogs

Systematic Modification of the Fluorophenyl Moiety and its Impact on Activity

The 6-aryl substituent, in this case, a 4-fluorophenyl group, is a critical component of the molecule, often involved in hydrophobic and aromatic interactions within the binding pocket of a target protein. nih.gov Systematic modification of this moiety can have a profound impact on the compound's biological activity.

Key modifications and their predicted impact include:

Position of the Fluorine Atom: The location of the fluorine atom on the phenyl ring is crucial. Moving the fluorine from the para (4) position to the meta (3) or ortho (2) position would alter the molecule's electronic distribution and dipole moment. This can affect its ability to form specific interactions, such as halogen bonds or dipole-dipole interactions, with the target receptor.

Substitution with Other Halogens: Replacing fluorine with other halogens (Cl, Br, I) would systematically alter the substituent's size (steric bulk), lipophilicity, and electronegativity. Generally, increasing the size of the halogen may lead to steric clashes within a constrained binding pocket, while increased lipophilicity could enhance binding in a hydrophobic pocket but may also affect solubility.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, furan, pyridine) would significantly change the shape, size, and electronic properties, potentially identifying novel interactions with the target. nih.gov

Modification on Phenyl Ring (at C4-position)Predicted Impact on ActivityRationale
-F (Fluorine)BaselineServes as a reference compound. Fluorine can act as a weak hydrogen bond acceptor and enhance metabolic stability.
-Cl (Chlorine)Potentially similar or slightly decreasedIncreases lipophilicity and size. Activity depends on the pocket size and tolerance for a larger halogen.
-CH3 (Methyl)VariableIncreases lipophilicity and provides a small amount of bulk. Could enhance activity by filling a small hydrophobic pocket.
-OCH3 (Methoxy)VariableAdds bulk and can act as a hydrogen bond acceptor. May increase or decrease activity depending on the electronic and steric requirements of the target.
-CF3 (Trifluoromethyl)Potentially increasedStrong electron-withdrawing group that significantly increases lipophilicity. Can improve binding in hydrophobic pockets and enhance metabolic stability.
-H (Unsubstituted Phenyl)Potentially decreasedRemoval of the fluorine atom may eliminate a key interaction with the target protein, leading to reduced potency.

Influence of Pyridine (B92270) Ring Substitution on Biological Profiles

The substituted pyridine ring forms the core scaffold of the molecule. Modifications to its substituents—the methyl group at position 5 and the amine group at position 3—are critical for defining the compound's interaction with its biological target. nih.gov

Amine Group Substitution: The 3-amino group is a key pharmacophoric feature, likely acting as a hydrogen bond donor or acceptor. Its basicity and accessibility are influenced by the electronic nature of the pyridine ring. nih.gov Substitution on this amine (e.g., methylation to a secondary or tertiary amine) would alter its hydrogen bonding capacity and basicity, which could drastically change binding affinity. Acylation of the amine to form an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen), potentially leading to a different binding mode.

Pyridine Ring ModificationPredicted Impact on ActivityRationale
C5-Methyl (Baseline)BaselineReference position. Provides optimal orientation and potential hydrophobic interactions.
C5-EthylPotentially decreasedIncreased steric bulk may cause a clash in the binding site.
C5-HydrogenLikely decreasedLoss of beneficial hydrophobic interactions and may allow for non-productive binding conformations.
C3-NH2 (Primary Amine)BaselineActs as a crucial hydrogen bond donor and/or acceptor.
C3-NHCH3 (Secondary Amine)VariableAlters hydrogen bonding pattern (one donor instead of two). May increase lipophilicity. Activity is highly target-dependent.
C3-N(CH3)2 (Tertiary Amine)Likely decreasedActs only as a hydrogen bond acceptor, losing key donor interactions. Increased steric bulk and basicity.
C3-NHC(O)CH3 (Amide)VariableRemoves basicity and changes the hydrogen bonding profile. May reorient the molecule in the binding site to form new interactions.

Stereochemical Considerations in Activity and Selectivity

While 6-(4-Fluorophenyl)-5-methylpyridin-3-amine itself is achiral, stereochemistry becomes a critical factor if chiral centers are introduced into its analogs. Biological systems, such as enzymes and receptors, are chiral environments. Consequently, enantiomers or diastereomers of a chiral drug molecule often exhibit different biological activities, metabolic pathways, and toxicities.

For this class of compounds, chirality could be introduced by:

Modification of the Methyl Group: Replacing the C5-methyl group with a substituent that creates a chiral center, such as a sec-butyl group.

Substitution on the Amine: Adding a chiral side chain to the C3-amino group.

If a chiral analog were synthesized, the two enantiomers (R and S) would need to be separated and tested individually. It is highly probable that one enantiomer would show significantly higher potency (the eutomer) than the other (the distomer). This difference in activity arises because only the eutomer can achieve a precise three-dimensional fit with the chiral binding site of the biological target, maximizing favorable interactions and minimizing unfavorable steric clashes.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are invaluable. tandfonline.comtaylorandfrancis.com

A pharmacophore model for this series of compounds would identify the essential structural features required for biological activity. Based on the structure of this compound, a potential pharmacophore model would include:

An Aromatic Ring (AR) feature for the fluorophenyl moiety.

A Hydrophobic (HY) feature, potentially overlapping with the aromatic ring and the C5-methyl group.

A Hydrogen Bond Acceptor (HBA) feature corresponding to the nitrogen atom of the pyridine ring.

A Hydrogen Bond Donor (HBD) feature for the C3-amino group.

This model could then be used to virtually screen large chemical databases to identify new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active.

QSAR is a computational method that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgijnrd.org By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of analogs with known activities, a QSAR model can be built to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a structure-based drug design technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein of known 3D structure. ejbps.com This method provides invaluable insights into the specific molecular interactions that stabilize the ligand-protein complex.

Cyclooxygenase-2 (COX-2): Docking studies of inhibitors into the COX-2 active site (e.g., PDB ID: 3LN1) often reveal key interactions. For this compound, the 4-fluorophenyl group would likely occupy the hydrophobic side pocket of the active site. The C3-amino group and the pyridine nitrogen could form crucial hydrogen bonds with the backbones or side chains of key residues such as Arg120 or Gln192. nih.gov

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in mycobacterial cell wall synthesis. Docking into the InhA active site (e.g., PDB ID: 4UVD) would help predict how the compound might inhibit this target. The pyridine core could form hydrogen bonds with residues like Tyr158, while the fluorophenyl group would likely engage in hydrophobic interactions within the substrate-binding pocket. researchgate.net

Cytochrome P450 2C9 (CYP2C9): CYP2C9 is a critical enzyme in drug metabolism. Docking into its active site (e.g., PDB ID: 1R9O) can help predict potential drug-drug interactions. The ligand would likely position itself deep within the active site near the heme group. explorationpub.com The fluorophenyl ring could form pi-alkyl bonds with residues like VAL113 and LEU366, while the pyridine and amine groups could interact with other key residues. explorationpub.comresearchgate.net

Apolipoprotein A1 (APOA1): While specific docking studies for this target with pyridine analogs are not readily available, the general procedure would involve obtaining a crystal structure of APOA1, identifying a relevant binding site, and using a docking algorithm to predict the binding mode. The analysis would focus on identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex, guiding the design of analogs with improved affinity.

Correlation of Computational Predictions with Experimental Biological Data

Computational methods like QSAR and molecular docking generate hypotheses about a compound's activity and binding mode. However, these predictions must be validated through experimental testing to be considered reliable. nih.govmdpi.com The drug design process is iterative, cycling between computational prediction and experimental validation. mdpi.com

Validating QSAR Models: A robust QSAR model should have high predictive power, which is assessed using a "test set" of compounds that were not used to build the model. taylorandfrancis.com The ultimate validation comes from synthesizing a novel compound designed based on the model's predictions and confirming that its experimentally measured activity is close to the predicted value.

Confirming Docking Poses: Docking predicts a specific binding orientation and key interactions. This hypothesis can be tested experimentally. For example, if docking predicts that the C3-amino group forms a critical hydrogen bond, synthesizing an analog where this group is modified (e.g., a tertiary amine) should, if the model is correct, lead to a significant drop in activity. The most definitive validation is obtaining an X-ray crystal structure of the ligand bound to the protein, which can directly confirm or refute the predicted binding pose.

Experimental Assays: Predictions of high binding affinity from docking must be confirmed with in vitro biochemical assays to determine the compound's actual inhibitory concentration (e.g., IC50). nih.gov Promising candidates from these assays are then advanced to cell-based and eventually in vivo studies to confirm their biological effects in a more complex environment.

This synergy between computational prediction and experimental validation is crucial for accelerating the discovery of new and effective therapeutic agents. tandfonline.comsysrevpharm.org

Future Directions and Research Opportunities

Development of Novel and More Efficient Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for pyridine (B92270) synthesis, such as the Chichibabin reaction or Hantzsch dihydropyridine (B1217469) synthesis, are well-established, modern organic chemistry offers more sophisticated and efficient alternatives. beilstein-journals.orgbeilstein-journals.org Future research should focus on developing novel synthetic routes for 6-(4-Fluorophenyl)-5-methylpyridin-3-amine that are not only high-yielding but also amenable to the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Promising avenues include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.gov These methods could be employed to introduce the 4-fluorophenyl group and the amine functionality onto a pre-functionalized pyridine core, offering a modular and flexible approach to synthesizing a wide range of analogs.

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. nih.govnih.gov Developing an MCR for the synthesis of 6-aryl-5-methylpyridin-3-amines would significantly streamline the production of these compounds and facilitate the rapid generation of derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations. researchgate.net Applying this technology to the synthesis of this compound and its derivatives could lead to more sustainable and cost-effective manufacturing processes.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesPotential Challenges
Cross-Coupling Reactions High functional group tolerance, modularity, well-established.Catalyst cost and sensitivity, potential for side reactions.
Multi-Component Reactions High atom economy, operational simplicity, rapid access to complexity.Requires significant optimization, may not be suitable for all substitution patterns.
Microwave-Assisted Synthesis Reduced reaction times, improved yields, potential for solvent-free conditions.Requires specialized equipment, scalability can be a concern.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides invaluable insights into the molecular interactions that govern biological activity. For this compound, advanced computational modeling can be used to predict its binding modes with various biological targets and to elucidate the structural basis for its activity.

Key computational approaches to be explored include:

Molecular Docking: This technique can be used to predict the preferred binding orientation of this compound within the active site of a target protein. xisdxjxsu.asianih.gov By screening this compound against libraries of protein structures, potential biological targets can be identified for subsequent experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its target, revealing the stability of the complex and the key residues involved in binding. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of this compound, such as its charge distribution and reactivity. This information can help to rationalize its binding affinity and to predict its metabolic fate.

Exploration of a Broader Spectrum of In Vitro Biological Targets

The aminopyridine scaffold is present in a wide range of approved drugs and clinical candidates, many of which are kinase inhibitors. nih.govacs.orgmdpi.com Given this precedent, a key area of future research will be to screen this compound and a library of its derivatives against a broad panel of in vitro biological targets.

Potential target classes include:

Protein Kinases: Many aminopyridine derivatives are potent inhibitors of kinases such as JAK2, TYK2, and VEGFR-2. nih.govmdpi.comnih.gov Screening against a comprehensive kinase panel could identify novel and selective inhibitors for the treatment of cancer and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): Substituted pyridines have also been shown to interact with GPCRs, such as adenosine (B11128) receptors. nih.gov Investigating the activity of this compound at various GPCRs could open up new therapeutic avenues.

Enzymes: The aminopyridine core can interact with a variety of enzymes. For example, aminopyridine-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B) and α-glucosidase. rsc.orgfrontiersin.org

The following table summarizes potential biological targets for this class of compounds:

Target ClassExamplesTherapeutic Area
Protein Kinases JAK2, TYK2, VEGFR-2, CDKsCancer, Inflammation, Autoimmune Diseases
GPCRs Adenosine Receptors, Dopamine ReceptorsNeurological Disorders, Cardiovascular Diseases
Enzymes MAO-B, α-glucosidase, Topoisomerase IINeurodegenerative Diseases, Diabetes, Cancer

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The process of lead optimization is a critical phase in drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. criver.comyoutube.com For this compound, a systematic SAR study will be essential to guide the rational design of next-generation derivatives.

Key strategies for lead optimization include:

Modification of the Phenyl Ring: The 4-fluoro substituent on the phenyl ring is a common feature in many bioactive molecules. Future work should explore the impact of other substituents at this position, as well as at the ortho and meta positions, on biological activity. mdpi.com

Substitution on the Pyridine Ring: The methyl group at the 5-position of the pyridine ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target's binding pocket.

Derivatization of the Amino Group: The amino group at the 3-position is a key site for modification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to derivatives with improved properties.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govyoutube.com These technologies can be applied to various stages of the research and development process for this compound.

Potential applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing datasets of aminopyridine derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By providing the model with information about the target and desired activity, it can generate new aminopyridine derivatives with a high probability of success.

Personalized Medicine: In the long term, AI could be used to analyze patient data and predict which individuals are most likely to respond to a particular aminopyridine-based therapy. researchgate.netsciencedaily.com

The integration of these advanced technologies will undoubtedly accelerate the journey of this compound and its analogs from promising chemical scaffolds to clinically valuable therapeutic agents.

Q & A

Q. What are the common synthetic routes for 6-(4-Fluorophenyl)-5-methylpyridin-3-amine, and what reagents are typically employed?

The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyridine core via cyclocondensation of appropriate precursors (e.g., aminonitriles or enamines) .
  • Fluorophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group .
  • Methylation : Selective alkylation at the 5-position using methyl halides or diazomethane under controlled conditions . Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids for coupling, and anhydrous solvents (DMF, THF) .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • X-ray Crystallography : Resolving bond lengths and angles (e.g., C–F: ~1.34 Å, C–N: ~1.37 Å) to confirm regiochemistry .
  • NMR Spectroscopy : Distinct signals for the aromatic protons (e.g., 4-fluorophenyl δ ~7.2–7.6 ppm) and amine protons (δ ~5.0–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.1) .

Q. What are the primary pharmacological targets explored for this compound?

Preliminary studies suggest interactions with:

  • Kinases : Inhibition of tyrosine kinases due to the pyridine-amine scaffold’s affinity for ATP-binding pockets .
  • GPCRs : Modulation of serotonin or dopamine receptors via fluorophenyl and methyl groups .
  • Enzymes : Potential inhibition of cytochrome P450 isoforms, requiring further validation .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the methylation step in synthesis?

Regioselectivity issues arise due to competing alkylation at the 3-amine vs. 5-position. Strategies include:

  • Protecting Groups : Temporary protection of the amine with Boc or Fmoc to direct methylation .
  • Metal Catalysis : Use of Cu(I) or Pd(0) to stabilize intermediates and favor 5-methylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 5-position .

Q. What structural modifications enhance the compound’s bioavailability while retaining activity?

Structure-Activity Relationship (SAR) studies recommend:

  • Fluorine Substitution : 4-Fluorophenyl improves metabolic stability and lipophilicity (logP ~2.5) compared to non-fluorinated analogs .
  • Methyl Group Optimization : 5-Methyl enhances steric shielding, reducing off-target interactions .
  • Amino Group Derivatization : Acetylation or sulfonamide formation to modulate solubility and membrane permeability .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies (e.g., bond lengths in XRD vs. NMR coupling constants) require:

  • Multi-Technique Validation : Cross-checking with IR, Raman, or computational models (DFT) .
  • Dynamic Effects : Consideration of temperature-dependent conformational changes (e.g., torsional angles in XRD at 173 K vs. solution NMR) .
  • Refinement Protocols : Use of SHELX software for high-precision crystallographic refinement .

Q. What factorial design approaches optimize reaction yields in scaled-up synthesis?

A 2³ factorial design can evaluate:

  • Variables : Temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
  • Responses : Yield (%) and purity (HPLC).
  • Outcome : Optimal conditions (e.g., 100°C, 10 mol% Pd, 18 hrs) maximize yield (>85%) while minimizing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.